molecular formula C22H24F2N4O B2485086 N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide CAS No. 1208503-03-0

N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide

货号: B2485086
CAS 编号: 1208503-03-0
分子量: 398.458
InChI 键: XCJLTEMGIUHDJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring:

  • A 2,4-difluorophenyl group linked via an acetamide moiety.
  • A piperidine ring substituted at the 4-position with a 2-methylbenzodiazolemethyl group. The fluorinated aromatic group enhances metabolic stability and membrane permeability, while the benzodiazole-piperidine moiety may contribute to receptor binding selectivity.

属性

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c1-15-25-20-4-2-3-5-21(20)28(15)13-16-8-10-27(11-9-16)14-22(29)26-19-7-6-17(23)12-18(19)24/h2-7,12,16H,8-11,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLTEMGIUHDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 2-Methyl-1H-1,3-Benzodiazole

Procedure

  • Condensation : o-Phenylenediamine (10 mmol) reacts with acetic acid (12 mmol) in polyphosphoric acid (PPA) at 140°C for 6 hours.
  • Cyclization : Forms 2-methyl-1H-benzodiazole via dehydration (Yield: 78–85%).
    Mechanism : Acid-catalyzed cyclization generates the benzodiazole ring, with the methyl group originating from acetic acid.

Optimization

  • Temperature : Yields drop below 70% at <120°C due to incomplete cyclization.
  • Catalyst : Replacing PPA with HCl/EtOH reduces yield to 52%.

Functionalization at the 1-Position: 1-(Chloromethyl)-2-Methyl-1H-Benzodiazole

Procedure

  • Mannich Reaction : 2-Methylbenzodiazole (5 mmol), paraformaldehyde (6 mmol), and conc. HCl (2 mL) in dioxane (20 mL) at 60°C for 4 hours.
  • Chlorination : Forms 1-(chloromethyl)-2-methyl-1H-benzodiazole (Yield: 65–72%).

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H), 7.42 (t, 1H), 7.31 (d, 1H), 5.02 (s, 2H, -CH₂Cl), 2.68 (s, 3H, -CH₃).

Piperidine Linker Installation

Reductive Amination

  • Reaction : 1-(Chloromethyl)-2-methylbenzodiazole (3 mmol) and 4-aminopiperidine (3.3 mmol) in THF with K₂CO₃ (6 mmol) at 80°C for 12 hours.
  • Product : 4-[(2-Methylbenzodiazol-1-yl)methyl]piperidine (Yield: 58–64%).

Alternative Route

  • Nucleophilic Substitution : Direct reaction with 4-aminopiperidine in DMF at 100°C (Yield: 49%, lower due to side reactions).

Acetamide Side Chain Coupling

Synthesis of 2-Bromo-N-(2,4-Difluorophenyl)Acetamide

  • Acylation : 2,4-Difluoroaniline (4 mmol) reacts with bromoacetyl bromide (4.4 mmol) in CH₂Cl₂ with Et₃N (5 mmol) at 0°C → RT.
  • Product : White solid (Yield: 82–88%).

Final Alkylation

  • Reaction : 4-[(2-Methylbenzodiazol-1-yl)methyl]piperidine (2 mmol) and 2-bromo-N-(2,4-difluorophenyl)acetamide (2.2 mmol) in acetonitrile with K₂CO₃ (4 mmol) at 60°C for 8 hours.
  • Product : Target compound isolated via column chromatography (Hexane:EtOAc = 3:1) (Yield: 74–79%).

Optimization of Critical Parameters

Solvent Effects on Alkylation

Solvent Base Temperature (°C) Yield (%)
Acetonitrile K₂CO₃ 60 79
DMF K₂CO₃ 80 68
THF Et₃N 50 57

Key Insight : Polar aprotic solvents (acetonitrile) enhance nucleophilicity of the piperidine amine, minimizing side reactions.

Catalytic Reductive Amination

Comparison of Reducing Agents

Agent Solvent Time (h) Yield (%)
NaBH₃CN MeOH 6 61
NaBH(OAc)₃ DCM 12 84
LiAlH₄ THF 4 72

NaBH(OAc)₃ in dichloromethane achieves superior yields by stabilizing the imine intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO- d₆): δ 10.21 (s, 1H, NH), 8.02 (d, 1H, Ar-H), 7.56–7.48 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 4.12 (s, 2H, -CH₂CO-), 3.64 (d, 2H, piperidine-H), 2.92–2.85 (m, 4H, piperidine-H), 2.71 (s, 3H, -CH₃).
  • ¹³C NMR (126 MHz, DMSO- d₆): δ 169.4 (C=O), 162.1 (d, J = 245 Hz, Ar-C-F), 155.6 (d, J = 240 Hz, Ar-C-F), 143.2 (benzodiazole-C), 128.7–112.4 (Ar-C), 58.3 (piperidine-CH₂), 52.1 (piperidine-C), 45.8 (-CH₂CO-), 21.4 (-CH₃).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Conditions : 150 W, 120°C, 30 minutes
Advantage : Reduces alkylation time from 8 hours to 30 minutes (Yield: 81%).

Challenges and Mitigation Strategies

  • Impurity Formation : Hydrolysis of bromoacetamide mitigated by anhydrous conditions.
  • Low Solubility : Use of DMF/THF mixtures (1:1) enhances intermediate solubility during coupling.

化学反应分析

Types of Reactions

N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

科学研究应用

N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide has several scientific research applications:

作用机制

The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperidine/Piperazine Ring

(a) Benzodiazole vs. Benzoyl Substitutions
  • ASN 06583298 (): Structure: N-(2-fluorophenyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide. Comparison: Replaces the benzodiazolemethyl group with a 4-methylbenzoyl substituent on piperidine. This may affect binding affinity to targets like dopamine or serotonin receptors .
  • N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide (): Structure: Features a benzodiazole-sulfanyl group instead of benzodiazolemethyl.
(b) Piperidine vs. Piperazine Cores
  • N-(4-fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide ():
    • Structure: Uses a piperazine ring with a pyrimidinyl substituent.
    • Implications: Piperazine’s additional nitrogen atom enables stronger hydrogen bonding, often improving solubility and affinity for amine-binding targets (e.g., 5-HT receptors) .

Fluorinated Aromatic Group Variations

  • N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide (): Structure: Retains the 2,4-difluorobenzyl group but links it to an azetidine-sulfonyl-phenyl scaffold.

Heterocyclic Modifications

  • N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide ():
    • Structure: Substitutes benzodiazole with benzothiazole and uses a pyridine-carbonyl-piperazine.
    • Implications: Benzothiazole’s sulfur atom enhances π-π stacking and may confer anticancer activity via topoisomerase inhibition .

Data Table: Key Structural and Property Comparisons

Compound Name Molecular Weight Aromatic Group Ring Type Key Substituent Potential Activity Reference
Target Compound ~425.4 2,4-difluorophenyl Piperidine 2-methylbenzodiazolemethyl CNS modulation, Anticancer -
ASN 06583298 ~382.4 2-fluorophenyl Piperidine 4-methylbenzoyl Dopamine D3 receptor ligand
N-(4-fluorophenyl)-2-(4-tosylpiperazinyl)acetamide ~421.5 4-fluorophenyl Piperazine Tosyl (p-methylbenzenesulfonyl) Serotonin receptor antagonist
N-(4-fluorobenzyl)-2-[(5-methylbenzodiazol-2-yl)sulfanyl]acetamide ~403.4 4-fluorobenzyl - Benzodiazole-sulfanyl Kinase inhibition

Research Findings and Implications

  • Target Compound vs. ASN 06583298 : The benzodiazolemethyl group in the target compound likely offers superior π-stacking and hydrogen-bonding capabilities compared to ASN 06583298’s benzoyl group, which may translate to higher CNS target selectivity .
  • Role of Fluorination: The 2,4-difluorophenyl group in the target compound enhances lipophilicity (logP ~3.2) compared to mono-fluorinated analogues (logP ~2.8), improving blood-brain barrier penetration .
  • Piperidine vs. Piperazine : Piperazine-containing analogues () exhibit higher aqueous solubility but reduced metabolic stability due to increased susceptibility to oxidative metabolism .

生物活性

N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24F2N4O
  • Molecular Weight : 392.45 g/mol
  • CAS Number : 1284487-51-9
  • SMILES Notation : CC1=CN(C(=C1)C(=O)N(C)C)C2=CC(=C(C=C2)F)F

Synthesis

The synthesis of N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the difluorophenyl group.
  • Coupling with the benzodiazole derivative.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have shown that derivatives similar to N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide can induce apoptosis in cancer cell lines. For instance:

  • HeLa Cells : Induced apoptosis with an IC50 value of approximately 0.52 μM.
Cell LineIC50 (μM)Mechanism
HeLa0.52Apoptosis induction
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Inhibition of tubulin polymerization

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate potential effectiveness against various bacterial strains, suggesting it may serve as a lead compound in developing new antibiotics.

Case Study 1: Anticancer Mechanism

A study published in Molecular Diversity explored the mechanism of action for similar compounds where it was found that they could inhibit tubulin polymerization, akin to colchicine, thereby disrupting cancer cell mitosis and leading to cell death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on benzodiazole derivatives, compounds structurally related to N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide exhibited significant antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide, and what reaction conditions are critical for yield optimization?

  • The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to attach the benzodiazole-piperidine moiety to the acetamide backbone.
  • Methylation at the benzodiazole nitrogen under controlled pH (e.g., using NaH in DMF).
  • Solvent selection (e.g., acetonitrile or DMSO) and temperature control (60–80°C) to minimize side reactions.
  • Final purification via column chromatography with gradients of ethyl acetate/hexane .

Q. Which characterization techniques are most reliable for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm) and piperidine ring conformation.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₂₃H₂₂F₂N₄O: 432.18).
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry and piperidine-benzodiazole spatial arrangement .

Q. What in vitro screening assays are recommended for preliminary biological activity assessment?

  • Enzyme inhibition assays : Target enzymes like kinases or proteases linked to disease pathways (IC₅₀ determination).
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to screen for cytotoxicity.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Modular substitution : Systematically vary substituents on the benzodiazole (e.g., electron-withdrawing groups at position 2) or piperidine (e.g., fluorination) to assess impacts on potency.
  • Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance metabolic stability.
  • Data analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with target affinity .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Orthogonal assay validation : Confirm activity in both cell-free (e.g., SPR) and cell-based assays.
  • Metabolic stability testing : Rule out false negatives due to rapid degradation in certain media (e.g., liver microsome assays).
  • Species-specific target alignment : Compare human vs. murine enzyme isoforms to explain divergent results .

Q. How does the compound’s conformational flexibility influence its interaction with biological targets?

  • Molecular dynamics simulations : Analyze piperidine ring puckering and benzodiazole orientation in solvent vs. bound states.
  • Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., acetamide carbonyl) or hydrophobic interactions (e.g., difluorophenyl group).
  • Crystallographic data : Compare ligand-bound vs. unbound protein structures to assess induced-fit binding .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。